molecular formula C6H6N4O4 B565174 Nitrofurazone-13C,15N2 CAS No. 1217220-85-3

Nitrofurazone-13C,15N2

Cat. No.: B565174
CAS No.: 1217220-85-3
M. Wt: 201.12 g/mol
InChI Key: IAIWVQXQOWNYOU-NSMHFMPASA-N
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Mechanism of Action

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase.
MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/
The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrofurazone-13C,15N2 is generally prepared through chemical synthesis. The process involves the use of starting materials that contain carbon-13 and nitrogen-15 isotopes to label the desired compound. The synthesis typically involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under controlled conditions to form the semicarbazone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nitrofurazone-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrofurazone-13C,15N2 has a wide range of applications in scientific research, including:

    Chemistry: Used as an analytical standard for isotope-labeled studies and in the development of new synthetic methodologies.

    Biology: Employed in metabolic studies to trace biochemical pathways involving carbon and nitrogen atoms.

    Medicine: Investigated for its potential antibacterial properties and used in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and as a tracer in environmental studies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labels of carbon-13 and nitrogen-15, which make it particularly valuable for tracing studies and analytical applications. These isotopic labels allow for precise tracking of the compound in various biochemical and environmental processes, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1217220-85-3

Molecular Formula

C6H6N4O4

Molecular Weight

201.12 g/mol

IUPAC Name

[(Z)-(5-nitrofuran-2-yl)methylideneamino](13C)urea

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-/i6+1,8+1,9+1

InChI Key

IAIWVQXQOWNYOU-NSMHFMPASA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]\[15NH][13C](=O)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

boiling_point

236-240 °C

Color/Form

PALE YELLOW NEEDLES
LEMON-YELLOW CRYSTALLINE POWDER

melting_point

457 to 464 °F (decomposes) (NTP, 1992)
238 °C
457-464 ° F

physical_description

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992)
Dry Powder
Odorless, lemon-yellow crystalline powder;  [HSDB]
Solid
Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange.

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL;  SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%;  PRACTICALLY INSOL IN CHLOROFORM & ETHER
SOL IN ALKALINE SOLN
2.68e-01 g/L

Synonyms

2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide-13C,15N2;  (5-Nitro-2-furfurylidenamino)urea-13C,15N2;  1-(5-Nitro-2-furfurylidene)semicarbazide_x000B_-13C,15N2;  Aldomycin-13C,15N2;  Alfucin-13C,15N2;  Amifur-13C,15N2;  Babrocid-13C,15N2;  Chemofuran-13C,15

vapor_pressure

0.00000431 [mmHg]

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of having a double-labeled Nitrofurazone molecule?

A1: The double labeling of Nitrofurazone with stable isotopes (Carbon-13 and Nitrogen-15) as described in the research [] is significant for analytical chemistry, particularly in the field of food safety. This specific labeling allows for the use of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and sensitive technique, to quantify trace amounts of Nitrofurazone in complex matrices like feed and food. This is crucial for regulatory purposes, ensuring food safety and preventing the illegal use of Nitrofurazone in food production.

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